Cas no 2228519-48-8 (3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol)

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol is a versatile organic compound with a unique structure. It exhibits high purity and stability, making it suitable for various applications in pharmaceuticals and fine chemicals. Its distinct functionality allows for efficient synthetic transformations, contributing to its utility in drug discovery and material science.
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol structure
2228519-48-8 structure
商品名:3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
CAS番号:2228519-48-8
MF:C11H15ClO2
メガワット:214.688602685928
CID:6144841
PubChem ID:165781886

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 化学的及び物理的性質

名前と識別子

    • 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
    • 2228519-48-8
    • EN300-1975972
    • インチ: 1S/C11H15ClO2/c1-11(2,7-13)6-8-9(12)4-3-5-10(8)14/h3-5,13-14H,6-7H2,1-2H3
    • InChIKey: BWQCHULQENDFNI-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1CC(C)(C)CO)O

計算された属性

  • せいみつぶんしりょう: 214.0760574g/mol
  • どういたいしつりょう: 214.0760574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1975972-1.0g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
1g
$971.0 2023-05-31
Enamine
EN300-1975972-5.0g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
5g
$2816.0 2023-05-31
Enamine
EN300-1975972-10.0g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
10g
$4176.0 2023-05-31
Enamine
EN300-1975972-0.05g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
0.05g
$816.0 2023-09-16
Enamine
EN300-1975972-0.1g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
0.1g
$855.0 2023-09-16
Enamine
EN300-1975972-5g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
5g
$2816.0 2023-09-16
Enamine
EN300-1975972-10g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
10g
$4176.0 2023-09-16
Enamine
EN300-1975972-1g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
1g
$971.0 2023-09-16
Enamine
EN300-1975972-2.5g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
2.5g
$1903.0 2023-09-16
Enamine
EN300-1975972-0.25g
3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol
2228519-48-8
0.25g
$893.0 2023-09-16

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol 関連文献

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenolに関する追加情報

Introduction to 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol (CAS No: 2228519-48-8)

3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol, identified by the chemical abstracts service number 2228519-48-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its chlorinated aromatic ring and a hydroxyl-substituted branched alkyl side chain, exhibits a unique structural framework that makes it a valuable candidate for further exploration in drug discovery and material science. The presence of both electrophilic and nucleophilic functional groups in its structure suggests potential reactivity patterns that could be exploited for synthetic applications.

The compound’s molecular structure consists of a phenol core substituted at the 3-position with a chlorine atom and at the 2-position with a 3-hydroxy-2,2-dimethylpropyl group. This specific arrangement imparts distinct chemical properties, including moderate solubility in organic solvents and the ability to participate in various organic transformations such as nucleophilic aromatic substitution, etherification, and oxidation-reduction reactions. The chloro group enhances electrophilicity, making the aromatic ring susceptible to attack by nucleophiles, while the hydroxy group introduces polarity and potential hydrogen bonding capabilities.

In recent years, there has been growing interest in phenolic derivatives due to their diverse biological activities. The structural motif of 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol has been explored in several contexts, particularly in the development of novel antimicrobial agents. Studies have demonstrated that halogenated phenols can exhibit potent activity against Gram-positive bacteria and fungi by interfering with essential cellular processes such as DNA replication and membrane integrity. The branched alkyl side chain may contribute to improved pharmacokinetic properties, such as enhanced bioavailability and reduced toxicity, which are critical factors in drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have utilized 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol as an intermediate in the synthesis of polyphenolic compounds with tailored biological activities. For instance, modifications at the hydroxyl group can lead to the formation of ether or ester derivatives, which may enhance stability or target specific biological pathways. Additionally, the chloro substituent provides a handle for further functionalization via cross-coupling reactions, allowing chemists to construct intricate molecular architectures.

The synthesis of 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol presents an interesting challenge due to the need to introduce both the chloro and hydroxyl groups at specific positions on the aromatic ring. Traditional synthetic routes often involve multi-step sequences involving halogenation followed by selective hydroxylation or vice versa. Advances in catalytic methods have enabled more efficient pathways, such as palladium-catalyzed cross-coupling reactions or enzymatic hydroxylation techniques, which can improve yield and selectivity. These developments are crucial for scaling up production while maintaining purity standards required for pharmaceutical applications.

Evaluation of 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol in preclinical models has revealed promising pharmacological profiles. Initial studies indicate that this compound exhibits dose-dependent inhibition of bacterial growth with minimal hemolytic activity in vitro. The hydroxyl group appears to modulate interactions with biological targets by participating in hydrogen bonding networks, while the chloro substituent influences electronic distribution across the aromatic system. Such interactions are critical for determining binding affinity and efficacy against pathogens.

The role of stereochemistry in determining biological activity cannot be overstated. The 3-hydroxy-2,2-dimethylpropyl group introduces steric bulk that can affect how the molecule interacts with enzymes or receptors. Computational modeling studies have been employed to predict binding modes and identify key residues involved in recognition processes. These insights have guided efforts to optimize potency while minimizing off-target effects—a key consideration in modern drug development.

Future directions for research on 3-chloro-2-(3-hydroxy-2,2-dimethylpropyl)phenol may include exploring its role as an intermediate for antiviral or anticancer agents. The ability to functionalize both functional groups offers versatility in designing molecules that can disrupt viral replication or inhibit tumor growth through mechanisms such as inhibiting kinases or modulating signaling pathways. Collaborative efforts between synthetic chemists and medicinal biologists will be essential to translate these findings into tangible therapeutic advances.

From an industrial perspective, 3-chloro-2-(3-hydroxy-2, 2-dimethylpropyl)phenol has potential applications beyond pharmaceuticals; its unique properties make it suitable for use as an additive in specialty chemicals or as a precursor for high-performance materials with tailored functionalities. For instance, halogenated phenols are frequently employed in polymer chemistry due to their ability to enhance thermal stability or flame retardancy when incorporated into polymeric matrices.

In conclusion, 3-chloro - 22 - ( 32 - hydroxy - 22 - dimethyl propyl ) phenol ( CAS No: 2228519 -48 -8 ) is a structurally fascinating compound with diverse applications spanning medicine, materials science,and industrial chemistry . Its ongoing investigation promises further insights into molecular design principles that could accelerate development of next-generation therapeutics . As research progresses, this molecule will undoubtedly continue playing pivotal role advancing scientific knowledge practical innovation .

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